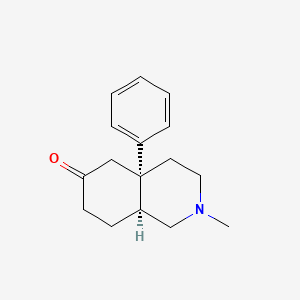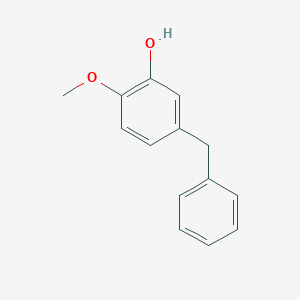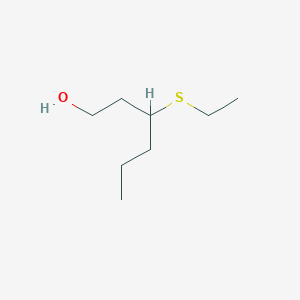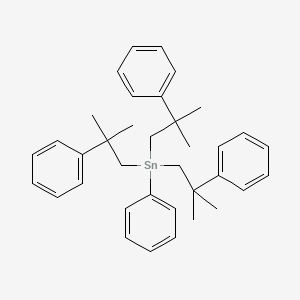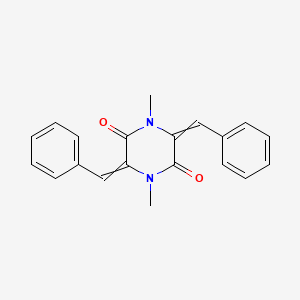
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione is an organic compound with the molecular formula C20H18N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione involves several steps. One common method includes the reaction of 1,4-dimethylpiperazine-2,5-dione with benzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione can be compared with other similar compounds, such as:
3,6-Dibenzyl-1,4-dimethylpiperazine-2,5-dione: This compound is a reduced form of this compound and has different chemical properties and reactivity.
3,6-Dimethylpiperazine-2,5-dione: This compound lacks the benzylidene groups and has distinct chemical and biological properties.
The uniqueness of this compound lies in its structural features and the specific reactivity conferred by the benzylidene groups .
Properties
CAS No. |
50501-11-6 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H18N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
WFIPKWCWCOEGSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)N(C(=CC3=CC=CC=C3)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


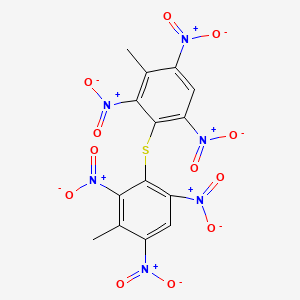
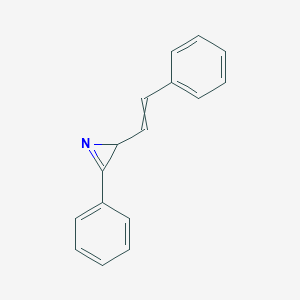
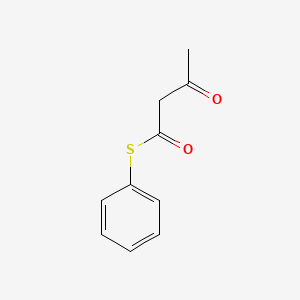
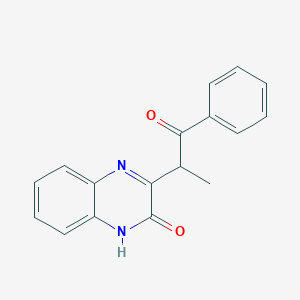
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
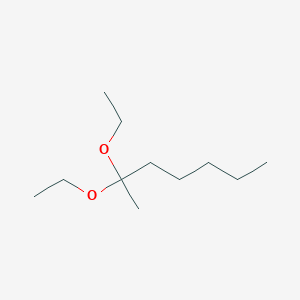
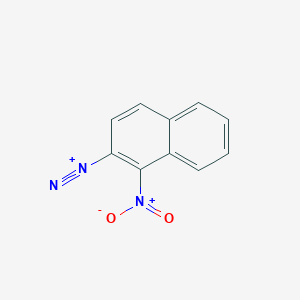
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
